molecular formula C10H10N2S B1428283 (5-(Thiophen-3-yl)pyridin-3-yl)methanamine CAS No. 1346687-15-7

(5-(Thiophen-3-yl)pyridin-3-yl)methanamine

Cat. No.: B1428283
CAS No.: 1346687-15-7
M. Wt: 190.27 g/mol
InChI Key: NFDCSADFHCSLRX-UHFFFAOYSA-N
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Description

(5-(Thiophen-3-yl)pyridin-3-yl)methanamine is a heterocyclic compound with the molecular formula C10H10N2S and a molecular weight of 190.26 g/mol . This compound features a pyridine ring substituted with a thiophene ring and an amine group, making it an interesting subject for various chemical and biological studies.

Mechanism of Action

Target of Action

Similar compounds have been found to interact withCytochrome P450 2A6 , a key enzyme involved in drug metabolism and bioactivation .

Mode of Action

It’s likely that it interacts with its targets in a manner similar to other aralkylamines , which typically bind to their targets and modulate their activity.

Result of Action

Given its structural similarity to other aralkylamines , it may have similar effects, such as modulating enzymatic activity or cellular signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Thiophen-3-yl)pyridin-3-yl)methanamine typically involves the reaction of 3-bromopyridine with thiophene-3-boronic acid under Suzuki coupling conditions. The resulting intermediate is then subjected to reductive amination to introduce the methanamine group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(5-(Thiophen-3-yl)pyridin-3-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(5-(Thiophen-3-yl)pyridin-3-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • (5-(Thiophen-2-yl)pyridin-3-yl)methanamine
  • (5-(Furan-3-yl)pyridin-3-yl)methanamine
  • (5-(Pyridin-3-yl)pyridin-3-yl)methanamine

Uniqueness

(5-(Thiophen-3-yl)pyridin-3-yl)methanamine is unique due to the presence of both a thiophene and a pyridine ring, which imparts distinct electronic and steric properties. This makes it a versatile compound for various chemical reactions and applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

(5-thiophen-3-ylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c11-4-8-3-10(6-12-5-8)9-1-2-13-7-9/h1-3,5-7H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDCSADFHCSLRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CN=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80744430
Record name 1-[5-(Thiophen-3-yl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346687-15-7
Record name 3-Pyridinemethanamine, 5-(3-thienyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346687-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-(Thiophen-3-yl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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